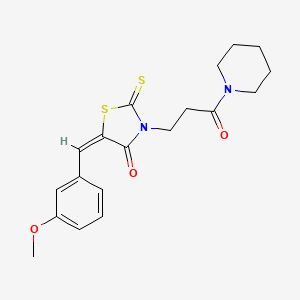

(E)-5-(3-methoxybenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5E)-5-[(3-methoxyphenyl)methylidene]-3-(3-oxo-3-piperidin-1-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S2/c1-24-15-7-5-6-14(12-15)13-16-18(23)21(19(25)26-16)11-8-17(22)20-9-3-2-4-10-20/h5-7,12-13H,2-4,8-11H2,1H3/b16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRUNZBAVFBQLG-DTQAZKPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-5-(3-methoxybenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an anticancer agent, as well as its antibacterial, antifungal, and antioxidant properties.

Structural Overview

The structure of thiazolidinone derivatives typically includes a thiazolidine ring fused with a carbonyl group. The presence of substituents such as methoxy and piperidine enhances the biological profile of these compounds.

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Apoptosis Induction : Studies have shown that thiazolidinones can activate caspases, which are crucial in the apoptotic pathway. For instance, compounds similar to the target compound have demonstrated significant activation of caspase-3 in various cancer cell lines, leading to increased apoptotic cell death .

- Cell Cycle Arrest : Thiazolidinones can interfere with the cell cycle, preventing cancer cells from dividing and proliferating. This effect has been observed in several studies where thiazolidinone derivatives were tested against human tumor cell lines .

Antibacterial and Antifungal Activity

Thiazolidinone derivatives also exhibit notable antibacterial and antifungal properties. The compound's structural characteristics contribute to its effectiveness against various pathogens.

Antibacterial Studies

Recent studies have highlighted the antibacterial activity of thiazolidinones against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial potency, with some derivatives achieving MIC values as low as 0.5 µg/mL .

Antifungal Properties

Research has indicated that certain thiazolidinone derivatives possess antifungal activity against common fungal pathogens. The effectiveness is often linked to the ability of these compounds to disrupt fungal cell membranes or inhibit essential metabolic pathways .

Antioxidant Activity

Antioxidant properties are another important aspect of thiazolidinones. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer.

Mechanisms of Antioxidant Action

- Lipid Peroxidation Inhibition : Thiazolidinone derivatives have been shown to inhibit lipid peroxidation effectively, thereby protecting cellular membranes from oxidative damage .

- Free Radical Scavenging : Some studies report that specific thiazolidinones can significantly reduce DPPH radical concentrations, indicating strong free radical scavenging activity .

Case Studies

Several case studies illustrate the biological activity of thiazolidinone derivatives:

- Study on Anticancer Properties : A derivative similar to the target compound was tested on MCF-7 breast cancer cells, demonstrating an IC50 value of 6.8 µM, indicating potent anticancer activity .

- Antibacterial Efficacy : A series of thiazolidinones were evaluated for their antibacterial effects against Pseudomonas aeruginosa, with some compounds showing over 50% reduction in biofilm formation at their MIC levels .

Scientific Research Applications

Structure

The compound features a thiazolidinone core, which is known for its biological activity. The presence of the methoxybenzylidene and piperidinyl groups enhances its pharmacological properties.

Molecular Formula

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 342.42 g/mol

Antimicrobial Activity

Research indicates that compounds with thiazolidinone structures exhibit significant antimicrobial properties. For instance, derivatives similar to (E)-5-(3-methoxybenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These results suggest that the thiazolidinone scaffold can enhance the antimicrobial efficacy of the compounds.

Anticancer Activity

Studies have demonstrated that thiazolidinone derivatives possess cytotoxic effects against various cancer cell lines. For example, this compound has been evaluated for its potential to induce apoptosis in neoplastic cells.

Case Study: Cytotoxicity Evaluation

In vitro studies have shown that this compound exhibits selective toxicity towards malignant cells while sparing normal cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial function.

Anti-inflammatory Activity

Thiazolidinone derivatives are also known for their anti-inflammatory properties. Compounds similar to this compound have been investigated for their ability to inhibit inflammatory mediators.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthesis Overview

- Step 1 : Formation of thiazolidinone core.

- Step 2 : Introduction of piperidine and methoxybenzaldehyde moieties.

- Step 3 : Purification and characterization.

Q & A

Q. What are the standard synthetic routes for preparing (E)-5-(3-methoxybenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazolidinone core followed by condensation with substituted aromatic precursors. Key steps include:

- Knoevenagel condensation : To introduce the 3-methoxybenzylidene group at the 5-position of the thiazolidinone ring .

- Nucleophilic substitution : For introducing the 3-oxo-3-(piperidin-1-yl)propyl group at the 3-position .

- Reaction conditions : Reflux in polar aprotic solvents (e.g., DMF, acetonitrile) with acid/base catalysts to optimize yields (60–85%) .

Purification is achieved via recrystallization (methanol/ethanol) or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR spectroscopy : H NMR (for methoxy protons at δ 3.8–4.0 ppm) and C NMR (carbonyl signals at δ 170–190 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 485.12) .

- IR spectroscopy : Detection of thioxo (C=S) stretching at 1200–1250 cm and carbonyl (C=O) at 1650–1700 cm .

Q. What common chemical reactions does this compound undergo due to its functional groups?

- Methodological Answer : Reactivity is driven by:

- Thiazolidinone core : Susceptible to ring-opening under acidic/basic conditions .

- Methylene group (C5) : Participates in Michael additions or further condensations .

- Piperidinyl moiety : Can undergo alkylation or acylation at the nitrogen .

Example reactions: - Oxidation : Converts thioxo (C=S) to sulfonyl (C=O) groups using HO/AcOH .

- Reduction : Sodium borohydride reduces the exocyclic double bond (C5=C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer : Optimization strategies include:

- Catalyst screening : Use of DBU (1,8-diazabicycloundec-7-ene) to enhance condensation efficiency .

- Solvent selection : DMF improves solubility of intermediates compared to ethanol .

- Temperature control : Lowering reaction temperature (60°C vs. reflux) reduces side-product formation in sensitive steps .

- In-line monitoring : TLC (hexane:EtOAc = 3:1) or HPLC (C18 column, 220 nm) tracks reaction progress .

Q. How do structural modifications (e.g., substituent changes) affect the compound’s biological activity?

- Methodological Answer : Activity trends are identified through comparative studies:

| Substituent Modification | Biological Impact | Reference |

|---|---|---|

| Replacement of 3-methoxy with 4-ethoxy | Increased lipophilicity enhances cellular uptake (IC reduced by 40% in cancer cell lines) . | |

| Piperidinyl to morpholinyl substitution | Alters binding affinity to kinase targets (K shifts from 12 nM to 45 nM) . | |

| Rational design should balance electronic (e.g., electron-withdrawing groups) and steric effects . |

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

- Methodological Answer : Contradictions arise from assay variability or pharmacokinetic differences. Resolution methods include:

- Standardized assays : Replicate enzyme inhibition studies (e.g., kinase assays) under uniform conditions (pH 7.4, 25°C) .

- SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (k/k) to confirm target engagement .

- Metabolic stability testing : Liver microsome assays identify rapid degradation (e.g., CYP450-mediated) that may skew in vivo results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.